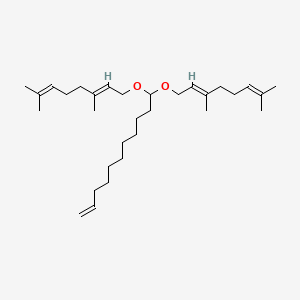
10-Undecenal digeranyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecylenic aldehyde digeranyl acetal is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of an aldehyde or ketone with an alcohol. This compound is characterized by the presence of two geranyl groups attached to the undecylenic aldehyde, forming a stable acetal structure. Acetals are often used in organic synthesis as protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of undecylenic aldehyde digeranyl acetal typically involves the acid-catalyzed reaction of undecylenic aldehyde with geraniol. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of geraniol to form the acetal. The reaction is usually carried out in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction conditions often include refluxing the mixture in an inert solvent like toluene, while continuously removing water to drive the equilibrium towards acetal formation .
Industrial Production Methods
In an industrial setting, the production of undecylenic aldehyde digeranyl acetal can be scaled up using similar reaction conditions. The use of continuous flow reactors and efficient water removal techniques, such as azeotropic distillation, can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Undecylenic aldehyde digeranyl acetal can undergo various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, the acetal can be hydrolyzed back to undecylenic aldehyde and geraniol.
Oxidation: The aldehyde group in undecylenic aldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Hydrolysis: Undecylenic aldehyde and geraniol.
Oxidation: Undecylenic acid.
Reduction: Undecylenic alcohol.
Aplicaciones Científicas De Investigación
Undecylenic aldehyde digeranyl acetal has several applications in scientific research:
Organic Synthesis: Used as a protecting group for aldehydes and ketones during multi-step synthesis.
Pharmaceuticals: Potential use in drug design and development due to its stability and reactivity.
Fragrance Industry: Used in the formulation of perfumes and fragrances due to its pleasant aroma.
Green Chemistry: Employed in environmentally friendly synthesis protocols, utilizing sustainable catalysts and solvents
Mecanismo De Acción
The mechanism of action of undecylenic aldehyde digeranyl acetal primarily involves its stability as an acetal. The formation of the acetal protects the aldehyde group from unwanted reactions during synthesis. The acetal can be selectively hydrolyzed under acidic conditions to regenerate the aldehyde, allowing for further functionalization. This selective protection and deprotection mechanism is crucial in complex organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde dimethyl acetal: Similar in structure but with benzaldehyde and methanol.
Acetaldehyde diethyl acetal: Formed from acetaldehyde and ethanol.
Cyclohexanone dimethyl acetal: Derived from cyclohexanone and methanol
Uniqueness
Its long carbon chain also provides distinct physical and chemical characteristics compared to shorter-chain acetals .
Propiedades
Número CAS |
67785-74-4 |
|---|---|
Fórmula molecular |
C31H54O2 |
Peso molecular |
458.8 g/mol |
Nombre IUPAC |
11,11-bis[(2E)-3,7-dimethylocta-2,6-dienoxy]undec-1-ene |
InChI |
InChI=1S/C31H54O2/c1-8-9-10-11-12-13-14-15-22-31(32-25-23-29(6)20-16-18-27(2)3)33-26-24-30(7)21-17-19-28(4)5/h8,18-19,23-24,31H,1,9-17,20-22,25-26H2,2-7H3/b29-23+,30-24+ |
Clave InChI |
QBQQCPSBCXSFTA-HCTXVGCHSA-N |
SMILES isomérico |
CC(=CCC/C(=C/COC(OC/C=C(/CCC=C(C)C)\C)CCCCCCCCC=C)/C)C |
SMILES canónico |
CC(=CCCC(=CCOC(CCCCCCCCC=C)OCC=C(C)CCC=C(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


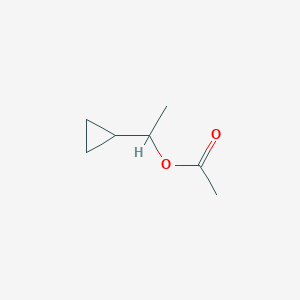
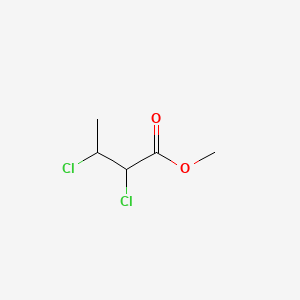

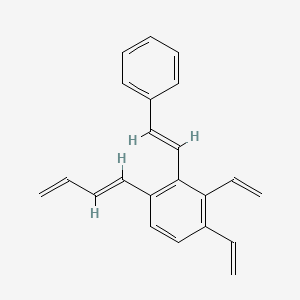
![1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)
![3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine](/img/structure/B13797516.png)
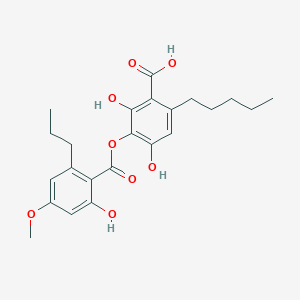

![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)
![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)
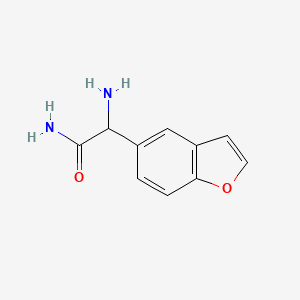
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)
